molecular formula C8H11NOS B3050658 Cyclohexanecarbonyl isothiocyanate CAS No. 27699-51-0

Cyclohexanecarbonyl isothiocyanate

Cat. No.: B3050658
CAS No.: 27699-51-0
M. Wt: 169.25 g/mol
InChI Key: WSAOMDFBTKKMJA-UHFFFAOYSA-N
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Description

Cyclohexanecarbonyl isothiocyanate is a reactive thiocyanation agent with the chemical formula C₈H₁₁NOS. It is known for its ability to modify proteins by reacting with amines in the presence of an organocatalyst, forming N-isothiocyanato-L-cysteine . This compound is utilized in various fields, including synthetic chemistry and biochemistry, due to its unique reactivity and functional properties.

Mechanism of Action

Target of Action

Isothiocyanates (ITCs), such as Cyclohexanecarbonyl isothiocyanate, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

ITCs exert their effects through a variety of distinct but interconnected signaling pathways important for inhibiting carcinogenesis, including those involved in detoxification, inflammation, apoptosis, and cell cycle and epigenetic regulation .

Biochemical Pathways

ITCs affect several biochemical pathways. They induce oxidative stress and suppress the metastasis potential of cancer cells . They also regulate cell invasion via MMPs expression, MAPK pathways, and NFκB activation .

Pharmacokinetics

The pharmacokinetics of ITCs involve their absorption, distribution, metabolism, and excretion (ADME). Inside the body, ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of ITCs action include inhibition of carcinogenic activation and induction of antioxidants, suppression of pro-inflammatory and cell proliferative signals, induction of cell cycle arrest and apoptosis, and inhibition of angiogenic and invasive signals related to metastasis .

Action Environment

The action of ITCs can be influenced by environmental factors. For instance, the chemoprotective properties of ITCs are enhanced by the presence of certain cofactors and physiological conditions such as pH .

Biochemical Analysis

Biochemical Properties

Cyclohexanecarbonyl isothiocyanate, like other isothiocyanates, interacts with various enzymes, proteins, and other biomolecules. It governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Molecular Mechanism

The molecular mechanism of action of this compound is not fully elucidated. Isothiocyanates are known to exert their effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Isothiocyanates have been shown to have chemoprotective effects in a number of animal models of experimental carcinogenesis at various organ sites and against carcinogens of several different types .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates (GSLs) and are metabolized by the mercapturic acid pathway which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

Isothiocyanates are known to interact with various transporters or binding proteins, which can affect their localization or accumulation .

Subcellular Localization

The localization of isothiocyanates can affect their activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexanecarbonyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide (CS₂) to form dithiocarbamate salts, which are then decomposed using tosyl chloride . Another method includes the use of cyanuric acid as a desulfurylation reagent in an aqueous one-pot process .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often involves large-scale synthesis using similar methods as described above. The choice of solvent and reaction conditions is crucial for optimizing yield and purity. The use of non-toxic and cost-effective reagents is preferred to ensure scalability and environmental safety .

Chemical Reactions Analysis

Types of Reactions: Cyclohexanecarbonyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

cyclohexanecarbonyl isothiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h7H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAOMDFBTKKMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426363
Record name cyclohexanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27699-51-0
Record name cyclohexanecarbonyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Cyclohexanecarbonyl isothiocyanate was prepared using commercially available 1-cyclohexanecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 1-Cyclohexanecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (60 mg, yield 47%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-Cyclohexanecarbonyl isothiocyanate was prepared using commercially available 1-cyclohexanecarbonyl chloride (80 mg) as a starting compound according to the description of the literature. 1-Cyclohexanecarbonyl isothiocyanate was dissolved in ethanol (1 ml) to prepare a solution. 4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-fluoroaniline (50 mg), toluene (5 ml), and ethanol (1 ml) were added to the solution, and the mixture was stirred at room temperature for 2 hr. The reaction solution was concentrated, and the residue was purified by chromatography on silica gel using chloroform/acetone for development to give the title compound (47 mg, yield 61%).
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
4-[(6,7-Dimethoxy-4-quinazolinyl)oxy]-2-fluoroaniline
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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